
(4-methoxyphenyl) carbamate
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Overview
Description
(4-methoxyphenyl) carbamate, also known as ethyl 4-methoxyphenylcarbamate, is an organic compound with the molecular formula C10H13NO3. It is a derivative of carbamic acid and features a 4-methoxyphenyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-methoxyphenyl) carbamate can be synthesized through several methods. One common approach involves the reaction of p-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, and the product is purified by flash column chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for carbamic acid 4-methoxyphenyl ester typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl) carbamate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and ethanol.
Oxidation: 4-hydroxyphenylcarbamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
(4-Methoxyphenyl) carbamate has been investigated for its potential use in drug development due to its ability to inhibit certain enzymes and its favorable pharmacokinetic properties.
- Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors of acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .
- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated the ability to induce apoptosis in HepG2 liver cancer cells, reducing cell viability significantly when compared to standard treatments like doxorubicin .
Compound | Cell Line | % Cell Viability |
---|---|---|
4d | HepG2 | 33.29 |
Doxorubicin | HepG2 | 0.62 |
Agricultural Applications
Carbamates are widely used as pesticides, and this compound derivatives have been explored for their efficacy against agricultural pests.
- Insecticidal Properties : Compounds containing the carbamate structure have been shown to possess insecticidal activity against various pests. For instance, studies indicate that carbamates can effectively target the nervous systems of insects, leading to paralysis and death .
Toxicology and Safety Studies
The toxicity profile of this compound and its derivatives has been a subject of investigation due to their potential health impacts.
- Carbamate Poisoning Cases : Reports highlight incidents of poisoning due to carbamate exposure, emphasizing the need for effective antidotes. For example, the administration of Obidoxime has been recommended for managing severe cases of carbamate poisoning, demonstrating the importance of rapid intervention .
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of related compounds found significant results:
Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|---|
4b | E. coli | 10.5 | 280 |
4a | S. aureus | 13 | 265 |
This indicates that compounds derived from this compound could serve as potential candidates for drug development targeting bacterial infections .
Case Study 2: Carbamate Toxicity Management
A report on severe carbamate intoxication emphasized the effectiveness of Obidoxime as an antidote in cases involving exposure to high toxicity levels from pesticides . The study highlighted the critical nature of timely treatment and the differentiation between organophosphate and carbamate poisoning for effective management.
Mechanism of Action
The mechanism of action of carbamic acid 4-methoxyphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active 4-methoxyphenyl group, which can then interact with specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid 4-methylphenyl ester: Similar structure but with a methyl group instead of a methoxy group.
Carbamic acid 4-hydroxyphenyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.
Carbamic acid 4-chlorophenyl ester: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(4-methoxyphenyl) carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can act as an electron-donating group, affecting the compound’s interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(4-methoxyphenyl) carbamate |
InChI |
InChI=1S/C8H9NO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3,(H2,9,10) |
InChI Key |
NIHHYKUHSZFXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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